molecular formula C18H26N2O4 B3234050 4-[(Carboxymethyl-ethyl-amino)-methyl]-piperidine-1-carboxylic acid benzyl ester CAS No. 1353962-26-1

4-[(Carboxymethyl-ethyl-amino)-methyl]-piperidine-1-carboxylic acid benzyl ester

Cat. No. B3234050
CAS RN: 1353962-26-1
M. Wt: 334.4 g/mol
InChI Key: XNMZGTCIMCRZIO-UHFFFAOYSA-N
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Description

The compound “4-[(Carboxymethyl-ethyl-amino)-methyl]-piperidine-1-carboxylic acid benzyl ester” is a type of ester . Esters are frequently the source of flavors and aromas in many fruits and flowers . They also make up the bulk of animal fats and vegetable oils—glycerides (fatty acid esters of glycerol) .


Synthesis Analysis

Esters can be synthesized from carboxylic acids, acid chlorides, and acid anhydrides . Protodeboronation of pinacol boronic esters is a method used in organic synthesis . This method involves the use of a radical approach .


Chemical Reactions Analysis

Esters, including this compound, can undergo various reactions. They can be hydrolyzed under acidic or basic conditions, undergo trans-esterification, aminolysis, and reduction . They can also react with organometallic compounds to form tertiary alcohols .

Mechanism of Action

The mechanism of action for esters involves various steps. For instance, ester hydrolysis requires an acid catalyst or base promotion to occur . The reaction involves the addition of a nucleophile to the ester carbonyl group to give a tetrahedral intermediate .

Future Directions

The future directions in the study and application of esters, including this compound, could involve further exploration of their synthesis methods, reactions, and applications. For instance, the protodeboronation of pinacol boronic esters is a method that is not well developed and could be explored further .

properties

IUPAC Name

2-[ethyl-[(1-phenylmethoxycarbonylpiperidin-4-yl)methyl]amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O4/c1-2-19(13-17(21)22)12-15-8-10-20(11-9-15)18(23)24-14-16-6-4-3-5-7-16/h3-7,15H,2,8-14H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNMZGTCIMCRZIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1CCN(CC1)C(=O)OCC2=CC=CC=C2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001121144
Record name 1-Piperidinecarboxylic acid, 4-[[(carboxymethyl)ethylamino]methyl]-, 1-(phenylmethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001121144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1353962-26-1
Record name 1-Piperidinecarboxylic acid, 4-[[(carboxymethyl)ethylamino]methyl]-, 1-(phenylmethyl) ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1353962-26-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Piperidinecarboxylic acid, 4-[[(carboxymethyl)ethylamino]methyl]-, 1-(phenylmethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001121144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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